molecular formula C21H18N4O4 B2664160 6-(3-nitrophenyl)-2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-2,3-dihydropyridazin-3-one CAS No. 941930-53-6

6-(3-nitrophenyl)-2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-2,3-dihydropyridazin-3-one

Cat. No.: B2664160
CAS No.: 941930-53-6
M. Wt: 390.399
InChI Key: MLAIAFATKCHVOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-(3-nitrophenyl)-2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-2,3-dihydropyridazin-3-one features a dihydropyridazinone core substituted with a 3-nitrophenyl group at position 6 and a 2-oxoethyl-tetrahydroquinoline moiety at position 2. The nitro group and tetrahydroquinoline substituents may influence electronic properties, solubility, and binding interactions compared to analogs .

Properties

IUPAC Name

2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-(3-nitrophenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O4/c26-20-11-10-18(16-6-3-8-17(13-16)25(28)29)22-24(20)14-21(27)23-12-4-7-15-5-1-2-9-19(15)23/h1-3,5-6,8-11,13H,4,7,12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLAIAFATKCHVOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CN3C(=O)C=CC(=N3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “6-(3-nitrophenyl)-2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-2,3-dihydropyridazin-3-one” typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.

    Introduction of the Nitrophenyl Group: This step might involve nitration reactions or the use of nitro-substituted starting materials.

    Attachment of the Tetrahydroquinoline Moiety: This could be done through alkylation or acylation reactions involving tetrahydroquinoline derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the tetrahydroquinoline moiety.

    Reduction: The nitro group can be reduced to an amine under appropriate conditions.

    Substitution: Various substitution reactions can occur, especially at the aromatic ring and the pyridazinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic and nucleophilic substitution reactions can be facilitated by reagents like halogens, alkyl halides, and strong bases.

Major Products

    Oxidation: Oxidized derivatives of the tetrahydroquinoline moiety.

    Reduction: Amino derivatives from the reduction of the nitro group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology

Medicine

In medicinal chemistry, the compound might be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

Industrial applications could include its use in the development of new materials, such as polymers or dyes, and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. For example, if the compound exhibits antimicrobial activity, it might interact with bacterial cell membranes or enzymes. Molecular targets could include enzymes, receptors, or DNA, and pathways involved might include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Core Heterocycle and Substituent Analysis

The dihydropyridazinone core is shared with 6-(3,4-dimethylphenyl)-2-[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]pyridazin-3-one (), which substitutes the 3-nitrophenyl group with a 3,4-dimethylphenyl group and replaces tetrahydroquinoline with 3,5-dimethylpiperidine. Key differences include:

  • Electronic Effects : The nitro group in the target compound is a strong electron-withdrawing group, enhancing electrophilicity compared to the electron-donating methyl groups in ’s analog .

Tetrahydroimidazo[1,2-a]pyridine Derivatives

Compounds such as diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l, ) and diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d, ) share nitroaryl substituents but differ in core heterocycles (imidazopyridine vs. dihydropyridazinone). Key distinctions include:

  • Ring System: The imidazopyridine core in 1l and 2d incorporates an additional nitrogen atom, altering electron distribution and hydrogen-bonding capabilities compared to the dihydropyridazinone core .
  • Functional Groups: The target compound lacks ester and cyano groups present in 1l and 2d, which may reduce metabolic stability or alter solubility profiles .

Physical and Spectroscopic Data Comparison

The following table summarizes properties of analogous compounds from the literature:

Compound Name / ID Molecular Weight (g/mol) Melting Point (°C) Key Substituents Notable Spectral Data (NMR, IR, MS)
Target Compound ~377.4* Not reported 3-nitrophenyl, tetrahydroquinoline Not available in provided evidence
6-(3,4-dimethylphenyl)-2-[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]pyridazin-3-one 353.46 Not reported 3,4-dimethylphenyl, 3,5-dimethylpiperidine Structural formula and supplier data only
1l () 586.59 243–245 4-nitrophenyl, phenethyl, cyano, ester ¹H NMR (δ 1.29–1.32, t), IR (ν 1745 cm⁻¹)
2d () 568.57 215–217 4-nitrophenyl, benzyl, cyano, ester ¹³C NMR (δ 162.5, C=O), HRMS (m/z 569.2101)

*Calculated based on molecular formula C₂₁H₁₉N₃O₄.

Biological Activity

The compound 6-(3-nitrophenyl)-2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-2,3-dihydropyridazin-3-one is a derivative of dihydropyridazine and has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H20N4O3
  • Molecular Weight : 348.39 g/mol
  • CAS Number : Not specified in the sources but can be derived from its structure.

The biological activity of this compound is largely attributed to its interaction with various biological targets. The presence of the nitrophenyl group is known to enhance the lipophilicity and overall bioactivity. The compound may act through several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit phosphodiesterases (PDEs), which play a crucial role in cellular signaling pathways.
  • Anticancer Properties : Compounds with similar structures have demonstrated antiproliferative effects against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.

Anticancer Activity

Research indicates that derivatives similar to 6-(3-nitrophenyl)-2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-2,3-dihydropyridazin-3-one exhibit significant anticancer properties. For instance:

CompoundCancer Cell LineGI50 (µM)
Compound AMDA-MB-231 (Breast Cancer)10
Compound BPC-3 (Prostate Cancer)28
Compound CMCF-7 (Breast Cancer)15

In a study evaluating several quinoline derivatives, it was found that the tested compounds reduced cell viability significantly in a concentration-dependent manner. For example, at a concentration of 25 µM, certain compounds reduced MDA-MB-231 cell viability to less than 30% .

Anti-inflammatory Activity

The compound may also exhibit anti-inflammatory properties through the inhibition of PDEs. PDE inhibitors are being researched for their potential to treat inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). In vitro studies have shown that PDE inhibitors can reduce eosinophil activation and airway hyperreactivity .

Case Studies

  • In Vitro Studies : A series of in vitro assays were conducted using various cancer cell lines to assess the cytotoxic effects of different derivatives. The results indicated that compounds with structural similarities to the target compound exhibited significant growth inhibition in prostate and breast cancer cells .
  • In Vivo Studies : Animal models treated with PDE inhibitors showed reduced inflammation markers and improved lung function parameters compared to control groups. These studies suggest that the compound may have therapeutic potential in respiratory diseases .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 6-(3-nitrophenyl)-2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-2,3-dihydropyridazin-3-one?

  • Methodology : The synthesis typically involves multi-step reactions:

Pyridazinone core formation : Cyclocondensation of hydrazine derivatives with diketones under reflux in ethanol or dimethylformamide (DMF).

Nitrophenyl substitution : Electrophilic aromatic substitution or nucleophilic coupling at the pyridazinone C6 position.

Tetrahydroquinoline coupling : Amide bond formation between the oxoethyl group and tetrahydroquinoline via carbodiimide-mediated coupling (e.g., EDC/HOBt).

  • Key conditions : Reflux at 80–100°C, inert atmosphere (N₂/Ar), and pH control (neutral to mildly acidic). Yield optimization requires purification via column chromatography (silica gel, ethyl acetate/hexane) .

Q. How is the compound structurally characterized to confirm its identity?

  • Analytical techniques :

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the pyridazinone core, nitrophenyl group (δ 7.5–8.5 ppm for aromatic protons), and tetrahydroquinoline moiety (δ 1.5–4.0 ppm for aliphatic protons).
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]⁺ ion).
  • IR spectroscopy : Detects carbonyl stretches (C=O at ~1700 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹).
  • X-ray crystallography (if crystals form): Resolves 3D conformation and hydrogen-bonding patterns .

Q. What preliminary assays are recommended to explore its biological activity?

  • In vitro screening :

  • Enzyme inhibition : Test against kinases (e.g., EGFR, CDK2) or phosphodiesterases using fluorescence-based assays.
  • Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria.
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values.
    • Note : Prior studies on structurally related pyridazinones show anticonvulsant and anticancer potential, suggesting similar targets .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale production in academic settings?

  • Strategies :

Solvent optimization : Replace DMF with less toxic solvents (e.g., acetonitrile) while maintaining polarity.

Catalyst screening : Test Pd/Cu catalysts for coupling reactions to reduce side products.

Microwave-assisted synthesis : Shorten reaction times (e.g., 30 minutes vs. 6 hours under conventional heating).

  • Data-driven approach : Use Design of Experiments (DoE) to model interactions between temperature, solvent, and catalyst loading .

Q. How to resolve contradictions in biological assay data (e.g., variable IC₅₀ values across studies)?

  • Root causes : Impurities (e.g., unreacted intermediates), assay interference (nitro group redox activity), or cell-line heterogeneity.
  • Solutions :

Purity validation : HPLC (C18 column, acetonitrile/water gradient) to confirm ≥95% purity.

Orthogonal assays : Compare MTT results with ATP-based luminescence or colony-forming assays.

Metabolic stability testing : Evaluate compound degradation in serum-containing media .

Q. What strategies are effective for synthesizing derivatives to establish structure-activity relationships (SAR)?

  • Functional group modifications :

Nitrophenyl replacement : Substitute with fluorophenyl or cyano groups to modulate electron-withdrawing effects.

Tetrahydroquinoline variation : Replace with piperidine or morpholine to alter steric bulk.

Pyridazinone core alkylation : Introduce methyl/ethyl groups at C5 to assess conformational flexibility.

  • Screening : Prioritize derivatives using molecular docking (e.g., AutoDock Vina) against hypothesized targets (e.g., kinases) before synthesis .

Q. How to design experiments to elucidate the compound’s mechanism of action?

  • Approach :

Pull-down assays : Use biotinylated analogs to isolate binding proteins from cell lysates.

Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.

Molecular dynamics simulations : Model interactions with proposed targets (e.g., ATP-binding pockets).

  • Validation : CRISPR knockouts of candidate targets to confirm phenotypic rescue .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.